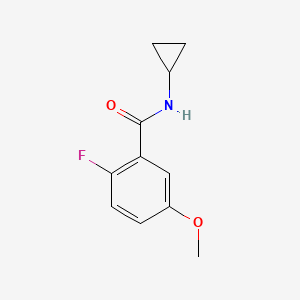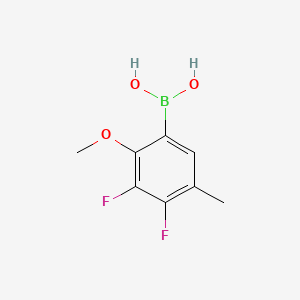
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one is a complex organic compound that features a cyclopropane ring, a bromofluorophenyl group, and an oxazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to convert an alkene into a cyclopropane.
Introduction of the Bromofluorophenyl Group: This step might involve a Suzuki coupling reaction, where a bromofluorophenyl boronic acid is coupled with a cyclopropane derivative.
Formation of the Oxazolidinone Ring: This can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or bacterial infections.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-((1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- (S)-3-((1S,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
Uniqueness
The uniqueness of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain biological targets and alter its metabolic stability.
Eigenschaften
Molekularformel |
C16H17BrFNO3 |
|---|---|
Molekulargewicht |
370.21 g/mol |
IUPAC-Name |
(4S)-3-[(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropanecarbonyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H17BrFNO3/c1-8(2)14-7-22-16(21)19(14)15(20)11-6-10(11)9-3-4-12(17)13(18)5-9/h3-5,8,10-11,14H,6-7H2,1-2H3/t10-,11+,14-/m1/s1 |
InChI-Schlüssel |
SCAXMPYPZZNCQH-UHIISALHSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)[C@H]2C[C@@H]2C3=CC(=C(C=C3)Br)F |
Kanonische SMILES |
CC(C)C1COC(=O)N1C(=O)C2CC2C3=CC(=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
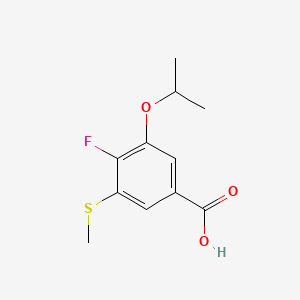
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
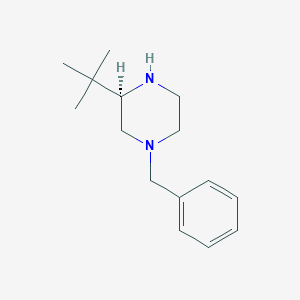
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
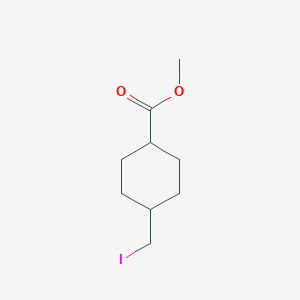
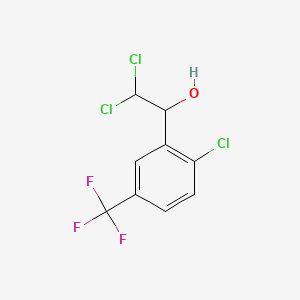
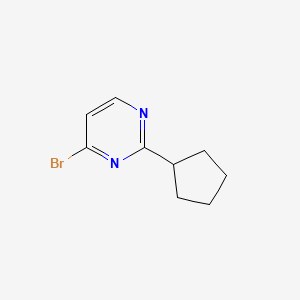
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)

